molecular formula C13H7Cl2F2NOS B2866056 (2E)-1-(2,5-dichlorothiophen-3-yl)-3-[(2,4-difluorophenyl)amino]prop-2-en-1-one CAS No. 338402-16-7

(2E)-1-(2,5-dichlorothiophen-3-yl)-3-[(2,4-difluorophenyl)amino]prop-2-en-1-one

Cat. No.: B2866056
CAS No.: 338402-16-7
M. Wt: 334.16
InChI Key: RZOLIBZJWYVNDV-ONEGZZNKSA-N
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Description

(2E)-1-(2,5-dichlorothiophen-3-yl)-3-[(2,4-difluorophenyl)amino]prop-2-en-1-one is a synthetic organic compound characterized by its unique structure, which includes a thiophene ring substituted with dichloro groups and a difluorophenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2,5-dichlorothiophen-3-yl)-3-[(2,4-difluorophenyl)amino]prop-2-en-1-one typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.

    Chlorination: The thiophene ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the dichloro substituents.

    Coupling Reaction: The chlorinated thiophene is coupled with a difluorophenylamine derivative under basic conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2,5-dichlorothiophen-3-yl)-3-[(2,4-difluorophenyl)amino]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

(2E)-1-(2,5-dichlorothiophen-3-yl)-3-[(2,4-difluorophenyl)amino]prop-2-en-1-one has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It is used in the synthesis of advanced materials, such as organic semiconductors and conductive polymers.

    Biological Studies: The compound’s interactions with biological macromolecules are investigated to understand its potential as a biochemical probe or therapeutic agent.

Mechanism of Action

The mechanism of action of (2E)-1-(2,5-dichlorothiophen-3-yl)-3-[(2,4-difluorophenyl)amino]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets through binding interactions, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen Bromide: Another quaternary ammonium compound used as an antiseptic.

Uniqueness

(2E)-1-(2,5-dichlorothiophen-3-yl)-3-[(2,4-difluorophenyl)amino]prop-2-en-1-one is unique due to its specific substitution pattern on the thiophene ring and the presence of both dichloro and difluoro groups

Properties

IUPAC Name

(E)-1-(2,5-dichlorothiophen-3-yl)-3-(2,4-difluoroanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2F2NOS/c14-12-6-8(13(15)20-12)11(19)3-4-18-10-2-1-7(16)5-9(10)17/h1-6,18H/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOLIBZJWYVNDV-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC=CC(=O)C2=C(SC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)F)N/C=C/C(=O)C2=C(SC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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